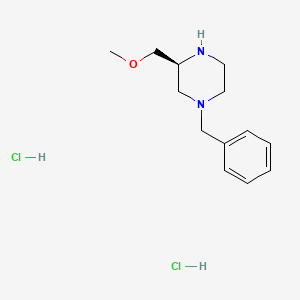
(S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl is a chiral piperazine derivative that has gained attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a methoxymethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt. This method yields the desired piperazine derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in reaction kettles. For example, intermediate compounds are reacted in the presence of solvents like dichloromethane and catalysts at elevated temperatures, followed by purification steps such as flash column chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-Alzheimer’s activities
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl involves its interaction with specific molecular targets. For instance, it may act as a GABA receptor agonist, modulating neurotransmitter activity in the brain . Additionally, it can inhibit enzymes like acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperazine (BZP): A central nervous system stimulant with similar structural features.
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP for its stimulant effects.
Uniqueness
(S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl stands out due to its chiral nature and the presence of both benzyl and methoxymethyl groups, which confer unique chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H22Cl2N2O |
|---|---|
Molecular Weight |
293.23 g/mol |
IUPAC Name |
(3S)-1-benzyl-3-(methoxymethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-11-13-10-15(8-7-14-13)9-12-5-3-2-4-6-12;;/h2-6,13-14H,7-11H2,1H3;2*1H/t13-;;/m0../s1 |
InChI Key |
FNUPEFBJPVRXID-GXKRWWSZSA-N |
Isomeric SMILES |
COC[C@@H]1CN(CCN1)CC2=CC=CC=C2.Cl.Cl |
Canonical SMILES |
COCC1CN(CCN1)CC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















